N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide (CAS: 1354007-95-6) is a pyrrolidine-based acetamide derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol . The compound features:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
- A 2-hydroxyethyl group attached to the pyrrolidine's nitrogen atom.
- An isopropyl group and an acetamide moiety on the adjacent carbon.
This structure confers a balance of hydrophilicity (from the hydroxyethyl group) and lipophilicity (from the isopropyl group), making it relevant in pharmaceutical research, particularly for central nervous system (CNS) targeting or enzyme modulation .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURICNXJDRVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1353996-74-3
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to act as a modulator of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors.
Biological Activities
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuroprotective | Reduces apoptosis in neuronal cells | , |
| Antinociceptive | Modulates pain pathways | , |
| Antimicrobial | Potential activity against bacterial strains | , |
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results indicated a significant reduction in cell death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Analgesic Properties
In a controlled experiment assessing the analgesic effects of the compound in animal models, it was found that administration significantly reduced pain responses in acute pain models compared to the placebo group. The mechanism was linked to the modulation of inflammatory mediators .
Case Study 3: Antimicrobial Efficacy
A comparative study evaluated several pyrrolidine derivatives, including this compound, against common bacterial pathogens. The compound exhibited moderate inhibitory effects against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its structural similarity to known pharmacophores allows for modifications that can enhance efficacy and reduce side effects.
- Case Study : Research has indicated that derivatives of this compound may exhibit improved activity against specific enzymes related to diseases such as cancer and diabetes.
-
Central Nervous System (CNS) Research :
- The compound's ability to cross the blood-brain barrier makes it a candidate for studies related to neuropharmacology. Its effects on neurotransmitter systems are currently being explored.
- Case Study : Preliminary studies have shown promise in modulating GABAergic activity, suggesting potential applications in anxiety and depression treatments.
Polymer Science Applications
-
Polymeric Materials :
- This compound can serve as a monomer or additive in the synthesis of novel polymeric materials. Its functional groups allow for copolymerization with other monomers to create materials with desirable mechanical and thermal properties.
- Example : It has been used in the development of water-soluble polymers that can be employed in drug delivery systems.
-
Adhesives and Coatings :
- The compound's adhesive properties make it suitable for use in formulating high-performance adhesives and coatings, particularly those requiring flexibility and durability.
- Case Study : Research has demonstrated that incorporating this compound into adhesive formulations enhances bond strength and resistance to environmental factors.
Material Science Applications
-
Nanocomposites :
- This compound is explored as a surfactant or stabilizer in the synthesis of nanocomposites, which are materials that combine nanoparticles with polymers to enhance mechanical properties.
- Example : Studies indicate that this compound can improve the dispersion of nanoparticles within polymer matrices, leading to better performance characteristics.
-
Electrochemical Applications :
- The compound's unique chemical structure allows it to be used in electrochemical devices, such as batteries and supercapacitors.
- Case Study : Investigations into its role as a binder in lithium-sulfur batteries have shown that it contributes to improved cycle stability and energy density.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Analysis
Detailed Comparative Analysis
Hydrophilicity vs. Lipophilicity
- The hydroxyethyl group in the target compound enhances water solubility compared to analogues with purely hydrophobic substituents (e.g., cyclopropyl in ).
- In contrast, N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropyl-acetamide () incorporates an amino acid side chain, which introduces hydrogen-bonding capacity and peptide-like properties, suitable for mimicking endogenous substrates.
Ring Structure and Conformational Effects
Research Findings and Implications
- Solubility-Permeability Trade-off : The target compound's hydroxyethyl-isopropyl balance addresses the classic solubility-permeability challenge, a key consideration in CNS drug design .
- Piperazine Derivatives : The piperazinyl analogue () shows promise in psychiatric drug development, leveraging piperazine's established role in serotonin/dopamine receptor modulation.
- Peptide Mimicry: The alanyl-containing compound () highlights the trend toward hybrid small-molecule/peptide therapeutics, particularly in oncology and immunology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
